![molecular formula C15H20N6O B6434848 1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one CAS No. 2549043-69-6](/img/structure/B6434848.png)

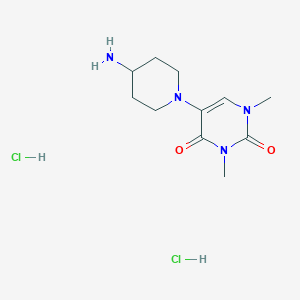

1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a purine structure, like the one in your query, are often found in biological systems. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring . They are widely occurring in nature and are part of key biological molecules like DNA and RNA .

Synthesis Analysis

The synthesis of purine derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on the compound you’re interested in, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of purines is characterized by a two-ring system, consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The exact structure of your compound would depend on the substitutions at various positions in these rings .Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various redox reactions. The exact reactions would depend on the specific substitutions present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a purine derivative like your compound would depend on its specific structure. Properties such as solubility, melting point, and reactivity can vary widely among different purine derivatives .Mecanismo De Acción

Target of Action

The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response (DDR), responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Mode of Action

This compound acts as a potent and selective inhibitor of DNA-PK . It interacts with the DNA-PK catalytic subunit (DNA-PKcs), inhibiting its activity . This inhibition disrupts the repair of DSBs, leading to genomic instability in cancer cells .

Biochemical Pathways

The inhibition of DNA-PKcs affects the non-homologous end joining pathway, a common repair process for DSBs . DNA-PKcs can phosphorylate a variety of substrates known to be important for non-homologous end joining that include Artemis, X-ray repair cross-complementing protein 4 (XRCC4), and XRCC4-like factor (XLF) . The inhibition of DNA-PKcs by this compound disrupts these processes, leading to an accumulation of DSBs .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized for improved selectivity, permeability, and metabolic stability . This optimization ensures that the compound has a good bioavailability and can effectively reach its target within the body .

Result of Action

The inhibition of DNA-PKcs by this compound leads to an accumulation of DSBs, causing genomic instability in cancer cells . This genomic instability can render cancer cells more susceptible to further pharmacological interventions . In murine xenograft models, monotherapy activity was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-methyl-1-(7-methylpurin-6-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-9-4-11-5-20(10(2)22)6-12(11)21(9)15-13-14(16-7-17-15)18-8-19(13)3/h7-9,11-12H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBQPYWTLDXHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CN(CC2N1C3=NC=NC4=C3N(C=N4)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)

![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)

![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)

![4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434829.png)

![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)

![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)

![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)

![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)

![2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6434864.png)

![1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434872.png)